2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, food industries, and perfumeries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts . Another approach involves the self-condensation of aminoacetone followed by oxidation with mercury chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazine synthesis, such as the use of catalytic cyclization and controlled reaction environments, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of pharmaceutical intermediates and other industrial chemicals.
Mechanism of Action
like other pyrazine derivatives, it is believed to interact with various molecular targets and pathways, potentially inhibiting microbial growth or modulating biological processes . Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavor and fragrance industries.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with applications in food and pharmaceuticals.
2,3-Dimethyl-5-isobutylpyrazine: Used in the synthesis of various industrial chemicals.
Uniqueness
2,6-Dimethyl-3,5-di(propan-2-yl)pyrazine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other pyrazine derivatives
Properties
CAS No. |
62618-65-9 |
---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,6-dimethyl-3,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C12H20N2/c1-7(2)11-9(5)13-10(6)12(14-11)8(3)4/h7-8H,1-6H3 |
InChI Key |
OIRHXQYZWOAFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.